![molecular formula C15H11FN2OS B2574116 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105232-70-9](/img/structure/B2574116.png)

3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

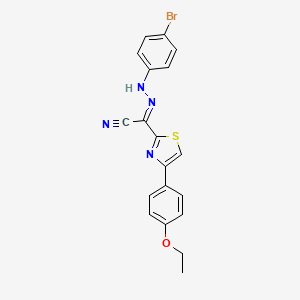

Molecular Structure Analysis

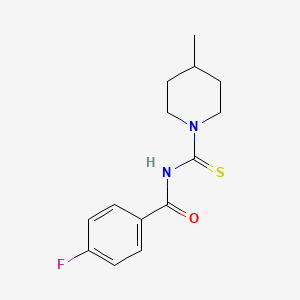

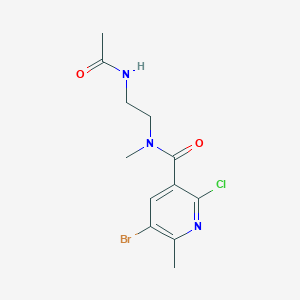

The molecular structure of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is characterized by a thieno[3,2-d]pyrimidin-4-one core with a 3-fluorophenyl group at the 7-position and an allyl group at the 3-position.Aplicaciones Científicas De Investigación

- Researchers have developed a method for the enantioselective synthesis of 3-fluoro-3-allyl-oxindoles using this compound. By employing phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates, they construct oxindoles containing a 3-fluoro quaternary center with high yields and excellent enantioselectivities .

- Thieno[3,4-b]pyrazine-based alternating conjugated polymers have been synthesized. These polymers combine the thieno[3,4-b]pyrazine unit with different benzene-based donor units. For instance, one polymer combines 9,9-dioctylfluorene with the thieno[3,4-b]pyrazine unit. These materials exhibit good yield and high molecular weight, making them promising for optoelectronic applications .

- The compound N-(2-ethylhexyl)carbazole-2,3-bis(4-fluorophenyl))thieno[3,4-b]pyrazine (PEC-FTP) absorbs light in the spectral range from UV to near 740 nm. Its absorption peaks occur at 339 and 564 nm in solution, while the solid film exhibits peaks at 336 and 600 nm. The photoluminescence (PL) emission peak for the solid film is at 689 nm .

Enantioselective Synthesis of 3-Fluoro-3-Allyl-Oxindoles

Conjugated Polymers Incorporating Thieno[3,4-b]pyrazine Units

Optical Properties and Light Absorption

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The inhibition of Cyt-bd by 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to downstream effects such as the cessation of bacterial growth and reproduction .

Result of Action

The result of the action of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the significant antimycobacterial activity against Mycobacterium tuberculosis . The compound has been found to exhibit very good antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .

Propiedades

IUPAC Name |

7-(3-fluorophenyl)-3-prop-2-enylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-2-6-18-9-17-13-12(8-20-14(13)15(18)19)10-4-3-5-11(16)7-10/h2-5,7-9H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRKGIUGMUGFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2574037.png)

![3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2574040.png)

![5-[(3-Bromophenyl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B2574046.png)

![N-(1-cyanocyclohexyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2574049.png)